molecular formula C14H16N4O3S2 B2619698 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034484-66-5

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2619698
CAS No.: 2034484-66-5
M. Wt: 352.43
InChI Key: AFLUBQYUYQOJDC-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea is a structurally complex heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with a dimethyl-dioxido group and a thiophen-2-ylmethyl urea moiety.

Properties

IUPAC Name

1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-17-12-6-5-10(8-13(12)18(2)23(17,20)21)16-14(19)15-9-11-4-3-7-22-11/h3-8H,9H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLUBQYUYQOJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CS3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea is a derivative of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity based on recent research findings, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N3O3S2C_{13}H_{13}N_{3}O_{3}S_{2}, with a molecular weight of 323.39 g/mol. The structure incorporates a thiadiazole ring, which is often linked to various biological activities due to its unique chemical properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusStrong15.6 µg/ml
Escherichia coliModerate25 µg/ml
Pseudomonas aeruginosaNo activityN/A

The presence of specific substituents on the thiadiazole ring can enhance these activities. For example, compounds with halogen substitutions have shown improved efficacy against Gram-positive bacteria .

Anticancer Activity

Thiadiazole derivatives have been evaluated for their anticancer potential. Studies have reported that certain derivatives exhibit cytotoxic effects on various cancer cell lines:

Cell Line IC50 Value (µM) Activity Type
DU145 (Prostate cancer)0.3Cytotoxicity
MCF7 (Breast cancer)1.0Moderate activity
HeLa (Cervical cancer)10Significant cytotoxicity

The mechanism of action often involves the disruption of cellular processes through interaction with tubulin or induction of apoptosis .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. Thiadiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases. Specifically, studies indicate that compounds can lower levels of glutamic oxaloacetic transaminase (GOT) and glutamic pyruvic transaminase (GPT), markers commonly associated with liver function and inflammation:

Parameter Control Group Treated Group
GOT (IU/ml)210.4 ± 16.8188.7 ± 12.2
GPT (IU/ml)68.5 ± 10.658.7 ± 4.81
Urea (mg/dl)15.6 ± 4.3010.4 ± 2.83

These results suggest that the compound may play a role in mitigating liver damage associated with inflammation .

Study on Thiadiazole Derivatives

A study conducted by Firas Abdullah Hassan et al. synthesized several thiadiazole derivatives and evaluated their biological activities, particularly focusing on liver enzymes and immune parameters in mice models. The results indicated that certain derivatives significantly reduced GOT and GPT levels while improving overall liver function .

Evaluation of Antimicrobial Efficacy

In another study, a series of thiadiazole derivatives were tested against a panel of bacterial strains, revealing that specific modifications to the thiadiazole nucleus enhanced antibacterial activity significantly compared to standard antibiotics .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit notable antimicrobial activities. A study on various thiadiazole derivatives demonstrated significant antibacterial effects against strains such as Escherichia coli and Bacillus mycoides. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential has been evaluated in several studies. Derivatives containing similar thiadiazole structures have shown comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, compounds demonstrated a reduction in edema comparable to that achieved by phenylbutazone. The proposed mechanism includes lysosomal stabilization and inhibition of prostaglandin biosynthesis .

Urease Inhibition

Urease is an enzyme implicated in various human disorders. Compounds with thiourea skeletons are known for their urease inhibitory activity. Studies have shown that modifications to the structure of thiourea derivatives can enhance their efficacy as urease inhibitors .

Case Study 1: Synthesis and Evaluation

A detailed study synthesized various thiadiazole derivatives and assessed their biological activities. The results indicated that specific modifications to the thiadiazole ring could enhance antimicrobial efficacy while maintaining low toxicity levels .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on SAR among thiadiazole compounds, it was found that modifications at the thiophene position significantly influenced both antimicrobial and anti-inflammatory activities. This highlights the importance of structural variations in optimizing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related derivatives reported in the literature.

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name / ID Core Structure Key Functional Groups Synthesis Highlights Biological Activity (Reported)
Target compound Benzo[c][1,2,5]thiadiazole Urea, thiophen-2-ylmethyl, dimethyl-dioxido Likely involves multi-step coupling (e.g., thiourea formation, nucleophilic substitution) Assumed cytotoxicity (based on analogs)
4,4’-(6-Chlorobenzo[d]thiazole-2,4-diyl)dimorpholine Benzothiazole Morpholine, chloro substituent Palladium-catalyzed coupling, thiophosgene-mediated cyclization Designed for kinase inhibition
(E)-5-chloro-3-((6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one Imidazo[2,1-b][1,3,4]thiadiazole Chlorophenyl, indolinone Condensation of thiadiazole with indolinone precursors Cytotoxic (IC₅₀: 0.5–2.0 µM vs. HeLa)
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole Triazole, tert-butyl Cyclocondensation of thiosemicarbazides with ketones Anticancer (in vitro screening)
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides Benzo[e]thiazine dioxide Dimethylamino, sulfonamide One-step cyclization with N,N-dimethylthiocarbamoyl chloride Potential CNS activity (structural basis)

Structural Similarities and Divergences

Core Heterocycles: The target compound’s benzo[c][1,2,5]thiadiazole core shares electronic similarities with benzothiazole () and benzo[e]thiazine dioxides (), all containing sulfur and nitrogen atoms in fused aromatic systems. However, the dimethyl-dioxido group in the target compound distinguishes it from non-oxidized analogs . Imidazo-thiadiazole derivatives () feature a condensed imidazole-thiadiazole system, which enhances π-stacking but lacks the sulfone group present in the target .

Functional Group Impact: The urea group in the target compound is a critical pharmacophore, analogous to the thiourea intermediates in benzothiazole syntheses () . The thiophen-2-ylmethyl substituent introduces aromaticity and lipophilicity, akin to the chlorophenyl groups in ’s cytotoxic compounds, which improve membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via a urea-forming reaction between an isocyanate and an amine. For example, a benzo[c][1,2,5]thiadiazole-derived isocyanate may react with thiophen-2-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts. Optimization involves varying reaction time, temperature, and stoichiometric ratios of reagents. Purity is enhanced via recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Verify proton and carbon environments (e.g., urea NH signals at ~8-10 ppm, thiophene protons at ~6.5-7.5 ppm).
  • IR Spectroscopy : Confirm urea C=O stretch (~1640-1680 cm⁻¹) and sulfone S=O stretches (~1300-1350 cm⁻¹).
  • Elemental Analysis (EA) : Match experimental and theoretical C/H/N/S/O percentages.
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks .

Q. What solvents and conditions are suitable for solubility and stability testing of this urea derivative?

  • Answer : Test solubility in polar aprotic solvents (DMSO, DMF), chlorinated solvents (dichloromethane), and alcohols (methanol). Stability studies should include pH-dependent degradation (e.g., acidic/basic buffers at 37°C) and photostability under UV-Vis light. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound, and what are its potential targets?

  • Answer : Perform molecular docking using software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases, proteases) or receptors. Focus on the urea moiety as a hydrogen-bond donor and the thiophene/benzo[c]thiadiazole groups for π-π stacking. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What experimental strategies resolve contradictions in bioactivity data (e.g., in vitro vs. in vivo efficacy)?

  • Answer : Address discrepancies by:

  • Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Dose-Response Studies : Optimize dosing regimens to account for species-specific differences .

Q. How can structure-activity relationship (SAR) studies improve the compound’s therapeutic index?

  • Answer : Synthesize analogs with modifications to:

  • Urea Linker : Replace with thiourea or amide groups.
  • Thiophene/Thiadiazole Moieties : Introduce substituents (e.g., halogens, methyl) to enhance lipophilicity or target affinity.
  • Sulfone Group : Test sulfonamide or sulfonic acid derivatives.
    Screen analogs for potency (IC50), selectivity, and cytotoxicity .

Q. What mechanistic insights can be gained from studying the compound’s interaction with membrane transporters or cytochrome P450 enzymes?

  • Answer : Use Caco-2 cell monolayers to assess permeability (Papp) and efflux ratios (e.g., P-gp/BCRP substrates). Conduct CYP inhibition assays (e.g., CYP3A4, CYP2D6) to evaluate drug-drug interaction risks. Data guide formulation strategies (e.g., prodrugs) or combination therapies .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to ensure reproducibility .
  • Data Validation : Cross-validate spectroscopic data with computational tools (e.g., ChemDraw NMR prediction) .
  • Ethical Reporting : Disclose negative results (e.g., failed docking simulations) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.